Methyl 1H-pyrrole-2-carboxylate
Overview
Description
Methyl 1H-pyrrole-2-carboxylate (MPC) is a chemical compound that is part of the pyrrole family, characterized by a five-membered heterocyclic ring structure containing nitrogen. The compound has been the subject of various studies due to its potential applications in pharmaceuticals and as a building block in organic synthesis .
Synthesis Analysis
The synthesis of MPC and its derivatives has been explored through different methods. One approach involves a one-pot synthesis using a relay catalytic cascade reaction, which allows for the introduction of substituents at the pyrrole nitrogen . Another method includes the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with different reagents to yield various spiroheterocyclic structures . Additionally, a green synthesis method has been developed using dimethyl carbonate as a methoxycarbonylation agent, offering a more environmentally friendly and less toxic alternative to conventional methods .
Molecular Structure Analysis
The molecular structure of MPC has been studied using infrared spectroscopy and theoretical ab initio calculations, revealing the presence of different conformers and their relative stabilities . The stereochemistry of certain MPC derivatives has also been characterized by single-crystal X-ray diffraction studies, providing insights into their three-dimensional arrangements .
Chemical Reactions Analysis
MPC is reactive and can undergo various chemical transformations. It has been shown to react with epoxides under different conditions to yield a range of products, including acids and lactones . The compound also participates in reactions with enamines, leading to the formation of pyrrole-2-carboxylic acid derivatives . These reactions demonstrate the versatility of MPC as a reactant in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of MPC derivatives have been investigated, including their acid dissociation constants and antimicrobial activities. Some derivatives exhibit significant antibacterial activity against strains such as A. baumannii and M. tuberculosis, indicating their potential as antimycobacterial agents . The reactivity of MPC with various reagents also suggests a wide range of possible modifications to its structure, which can lead to changes in its physical and chemical properties .
Safety And Hazards
“Methyl 1H-pyrrole-2-carboxylate” can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if irritation persists .
properties
IUPAC Name |
methyl 1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6(8)5-3-2-4-7-5/h2-4,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONGYFFEWFJHNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152407 | |
Record name | Methyl pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrrole-2-carboxylate | |
CAS RN |
1193-62-0 | |
Record name | Methyl pyrrole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1193-62-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 1H-PYRROLE-2-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL PYRROLE-2-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BEG2CK3LU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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